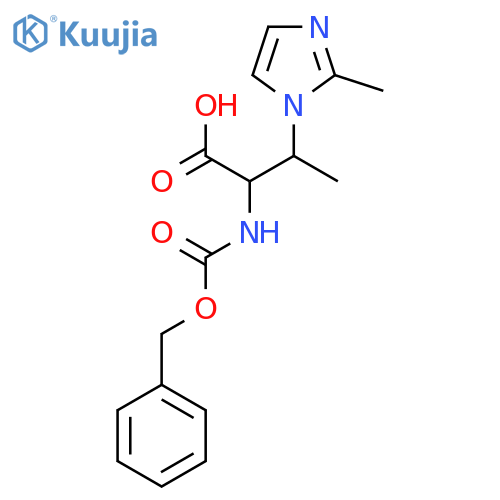

Cas no 2137513-80-3 (2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid)

2137513-80-3 structure

商品名:2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid

2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid

- 2137513-80-3

- 2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid

- EN300-1141181

-

- インチ: 1S/C16H19N3O4/c1-11(19-9-8-17-12(19)2)14(15(20)21)18-16(22)23-10-13-6-4-3-5-7-13/h3-9,11,14H,10H2,1-2H3,(H,18,22)(H,20,21)

- InChIKey: LHMUXJNBPQXNMU-UHFFFAOYSA-N

- ほほえんだ: OC(C(C(C)N1C=CN=C1C)NC(=O)OCC1C=CC=CC=1)=O

計算された属性

- せいみつぶんしりょう: 317.13755610g/mol

- どういたいしつりょう: 317.13755610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 23

- 回転可能化学結合数: 7

- 複雑さ: 412

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 93.4Ų

2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1141181-1g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 1g |

$1543.0 | 2023-10-26 | |

| Enamine | EN300-1141181-2.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 2.5g |

$3025.0 | 2023-10-26 | |

| Enamine | EN300-1141181-10.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 10g |

$6635.0 | 2023-06-09 | ||

| Enamine | EN300-1141181-0.5g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 0.5g |

$1482.0 | 2023-10-26 | |

| Enamine | EN300-1141181-5.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 5g |

$4475.0 | 2023-06-09 | ||

| Enamine | EN300-1141181-1.0g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 1g |

$1543.0 | 2023-06-09 | ||

| Enamine | EN300-1141181-0.1g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 0.1g |

$1357.0 | 2023-10-26 | |

| Enamine | EN300-1141181-0.05g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 0.05g |

$1296.0 | 2023-10-26 | |

| Enamine | EN300-1141181-5g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 5g |

$4475.0 | 2023-10-26 | |

| Enamine | EN300-1141181-0.25g |

2-{[(benzyloxy)carbonyl]amino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid |

2137513-80-3 | 95% | 0.25g |

$1420.0 | 2023-10-26 |

2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912

-

Matthias Bauer,Christoph Gastl Phys. Chem. Chem. Phys., 2010,12, 5575-5584

2137513-80-3 (2-{(benzyloxy)carbonylamino}-3-(2-methyl-1H-imidazol-1-yl)butanoic acid) 関連製品

- 1804952-26-8(3-Bromo-6-(difluoromethyl)-2-iodopyridine-4-carbonyl chloride)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 1806576-99-7(4-Fluoro-2-hydroxy-3-iodopyridine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2141326-51-2(4-(2,4-dimethyl-1H-imidazol-1-yl)thiophene-2-carbaldehyde)

- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量